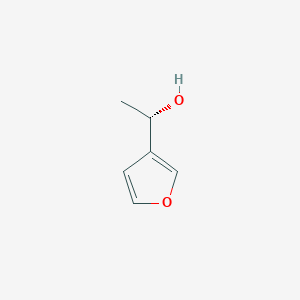

(1S)-1-(furan-3-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

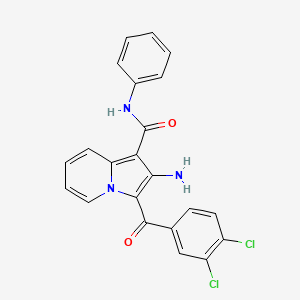

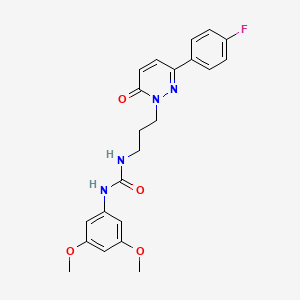

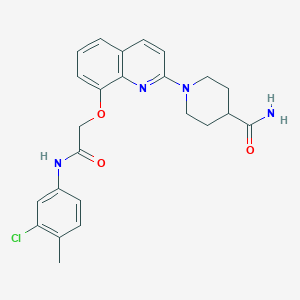

(1S)-1-(Furan-3-yl)ethan-1-ol, also known as 1-Furanethanol, is a colorless liquid with a sweet, floral odor. It is an important organic compound and has a wide range of applications in the pharmaceutical and food industries. It is also used as a flavoring agent in perfumes and cosmetics. The structure of 1-Furanethanol consists of a furan ring attached to an ethanol group. It is a chiral compound, meaning that it has two non-superimposable mirror images.

Wissenschaftliche Forschungsanwendungen

Anticancer Agent Synthesis

One notable application of compounds structurally related to (1S)-1-(furan-3-yl)ethan-1-ol is in the synthesis of potent anticancer agents. Research in this area led to the discovery of a compound, PVHD303, which demonstrated significant antiproliferative activity against human lung cancer cell lines. This compound was found to disrupt microtubule formation at the centrosomes and inhibited tumor growth in a human colon cancer xenograft model (Suzuki et al., 2020).

Chemical Synthesis and Reduction

Research has been conducted on the reduction of furan derivatives, including those similar to (1S)-1-(furan-3-yl)ethan-1-ol, with lithium and ammonia. This process yielded various products depending on the specific conditions, indicating the potential versatility of these compounds in chemical synthesis (Massy-Westropp & Warren, 1984).

Photoinduced Oxidative Annulation

Another application involves photoinduced oxidative annulation processes. Compounds structurally similar to (1S)-1-(furan-3-yl)ethan-1-ol were used to access highly functionalized polyheterocyclic compounds. These processes are significant due to their transition-metal-free and oxidant-free nature, making them environmentally friendly (Zhang et al., 2017).

Optical Properties

Studies on the optical properties of furanic compounds, closely related to (1S)-1-(furan-3-yl)ethan-1-ol, have been conducted. These studies included the synthesis and spectral measurements of various derivatives, contributing to the understanding of their electronic and optical characteristics (Lukes et al., 2003).

Corrosion Inhibition

Nitrogenated derivatives of furfural, structurally similar to (1S)-1-(furan-3-yl)ethan-1-ol, have been evaluated as corrosion inhibitors for mild steel. These compounds showed significant inhibition efficiency, highlighting their potential as green corrosion inhibitors (Guimarães et al., 2020).

Synthesis of Biologically Significant Compounds

The synthesis of diversely substituted acetates using compounds similar to (1S)-1-(furan-3-yl)ethan-1-ol has been developed. These processes are important for constructing biologically significant scaffolds, such as naphtho[1,2-b]furan-5-ol (He et al., 2015).

Radical Scavenging Activity

The radical scavenging activity of furan-based compounds, related to (1S)-1-(furan-3-yl)ethan-1-ol, has been investigated. These studies provide insights into their potential antioxidant properties (Ciuffreda et al., 2016).

Eigenschaften

IUPAC Name |

(1S)-1-(furan-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYCKQFLCOKZGA-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=COC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(furan-3-yl)ethan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2471156.png)

![4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)

![5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471168.png)

![3-Azabicyclo[3.1.0]hexane-3-carbothioamide](/img/structure/B2471169.png)

![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid](/img/structure/B2471170.png)